Enpp-1-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enpp-1-IN-16 is a chemical compound known for its potential anti-cancer activity. It is an inhibitor targeting ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a significant role in various physiological processes, including the hydrolysis of purine nucleotides . ENPP1 is frequently overexpressed in local relapses and tumor metastases, making it a promising target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Enpp-1-IN-16 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain.
化学反応の分析
Types of Reactions: Enpp-1-IN-16 primarily undergoes hydrolysis reactions catalyzed by ENPP1. It hydrolyzes cyclic GMP-AMP (cGAMP) to produce AMP and GMP .
Common Reagents and Conditions:
Reagents: cGAMP, ATP, ADP
Conditions: Physiological conditions, often involving the presence of ENPP1 enzyme
Major Products:
- AMP (Adenosine Monophosphate)
- GMP (Guanosine Monophosphate)
科学的研究の応用
Enpp-1-IN-16 has several scientific research applications, particularly in the fields of cancer research and immunotherapy. It is used to study insulin resistance in relation to type II diabetes mellitus and various ENPP1-mediated diseases such as chondrocalcinosis and osteoarthritis . Additionally, it has shown potential in enhancing anti-tumor immune responses by inhibiting ENPP1, thereby activating the STING (Stimulator of Interferon Genes) pathway .
作用機序
Enpp-1-IN-16 exerts its effects by inhibiting the activity of ENPP1. ENPP1 hydrolyzes cGAMP, preventing the activation of the STING pathway and reducing anti-tumor immune responses . By inhibiting ENPP1, this compound restores STING signaling in the tumor microenvironment, increases the activities of natural killer cells and dendritic cells, and converts cold tumors into hot tumors by inducing lymphocyte infiltration .
類似化合物との比較
- SR-8541A: Another ENPP1 inhibitor used in the treatment of solid tumors .
- ZXP-8202: A potent ENPP1 inhibitor that blocks the hydrolysis of cGAMP by ENPP1, subsequently activating the STING pathway .
Uniqueness of Enpp-1-IN-16: this compound is unique in its ability to target ENPP1 with high specificity and potency, making it a valuable tool in cancer research and immunotherapy. Its ability to modulate the STING pathway and enhance anti-tumor immune responses sets it apart from other similar compounds .
生物活性
Enpp-1-IN-16 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various biological processes, including purinergic signaling and immune modulation. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Overview of ENPP1
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in the metabolism of extracellular nucleotides. It is primarily known for its enzymatic activities that include hydrolyzing ATP to AMP and generating inorganic pyrophosphate (PPi), which is essential for preventing pathological mineralization in tissues. Dysregulation of ENPP1 has been linked to several diseases, including cancer and vascular calcification disorders .
This compound inhibits the enzymatic activity of ENPP1, thereby affecting various pathways:
- Purinergic Signaling : By inhibiting ENPP1, this compound enhances ATP levels in the extracellular space, which can potentiate purinergic signaling pathways that regulate immune responses .
- cGAS-STING Pathway : ENPP1 hydrolyzes cyclic GMP-AMP (cGAMP), a crucial second messenger in the STING pathway, which is vital for innate immune responses against tumors. Inhibition of ENPP1 can prolong cGAMP activity, enhancing anti-tumor immunity .
Cancer Therapeutics
Research indicates that high levels of ENPP1 are associated with poor prognosis in various cancers, including breast and lung cancer. Inhibitors like this compound are being explored as potential therapeutic agents to enhance immune responses against tumors:
- Immune Modulation : this compound has shown promise in reversing the immunosuppressive tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and promoting T-cell activation .
- Case Studies : In preclinical models, treatment with this compound resulted in reduced tumor growth and improved survival rates when combined with immunotherapies such as checkpoint inhibitors .
Vascular Calcification Disorders
ENPP1 deficiency leads to severe vascular calcifications due to disrupted PPi generation. This compound may provide therapeutic benefits by restoring normal mineralization processes:
- Clinical Observations : Patients with generalized arterial calcification of infancy (GACI) exhibit life-threatening vascular calcifications due to ENPP1 mutations. Targeting ENPP1 with small molecules could mitigate these effects by normalizing extracellular nucleotide levels .
Data Tables
The following tables summarize key findings related to the biological activity of this compound.
Study | Findings | Implications |
---|---|---|
Study 1 | Inhibition of ENPP1 enhanced anti-tumor immunity via cGAS-STING pathway activation. | Potential use in combination with immunotherapies. |
Study 2 | This compound reduced MDSC infiltration in tumor models. | Suggests reversal of immunosuppressive microenvironment. |
Study 3 | Increased ATP levels correlated with enhanced purinergic signaling. | May improve therapeutic outcomes in cancer treatments. |
特性
分子式 |
C23H32N4O4 |
---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3 |
InChIキー |
USKNLBGKOOFYMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。